molecular formula C13H7Cl2FN2O3 B5857289 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide

2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No. B5857289
M. Wt: 329.11 g/mol
InChI Key: ZRRLRMAHNLNXBA-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide, also known as DCFN, is a chemical compound that has gained attention due to its potential use in scientific research. DCFN belongs to the family of benzamides and is a derivative of the widely used drug, nicotinamide.

Mechanism of Action

2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide exerts its inhibitory effect on NAMPT by binding to the enzyme's active site. NAMPT catalyzes the conversion of nicotinamide riboside (NR) to nicotinamide mononucleotide (NMN), which is a key step in the NAD+ biosynthesis pathway. 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide competes with NR for binding to the active site of NAMPT and prevents the enzyme from converting NR to NMN. This leads to a decrease in cellular NAD+ levels and activates cellular stress pathways, such as the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects
2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects in cells and organisms. Inhibition of NAMPT by 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide leads to a decrease in cellular NAD+ levels, which can activate cellular stress pathways and induce cell death. 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide has also been shown to inhibit cancer cell growth in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. In addition, 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting that it may have potential as a treatment for metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide in lab experiments is that it allows researchers to study the effects of NAD+ depletion on cellular metabolism and function. This can provide insights into the role of NAD+ in various physiological processes and diseases. Another advantage is that 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to have anti-cancer and metabolic benefits, which may have potential for therapeutic applications.
One limitation of using 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide in lab experiments is that it is a relatively new compound and its effects on cellular metabolism and function are not fully understood. Another limitation is that 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide inhibits NAMPT, which is a key enzyme in the NAD+ biosynthesis pathway. This means that 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide may have off-target effects on other cellular processes that are dependent on NAD+.

Future Directions

There are several future directions for research on 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide. One direction is to study the effects of NAD+ depletion on specific cellular processes and diseases, such as aging, neurodegenerative diseases, and cancer. Another direction is to develop more potent and selective inhibitors of NAMPT that can be used in therapeutic applications. Finally, there is a need to better understand the off-target effects of NAMPT inhibitors, such as 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide, on other cellular processes and pathways.

Synthesis Methods

The synthesis of 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide involves the reaction between 2,3-dichlorobenzoic acid and 2-fluoro-5-nitroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), and the resulting product is purified by recrystallization. The yield of 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide is typically around 50-60%.

Scientific Research Applications

2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide has been used in scientific research as a tool to study the function of the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway. NAD+ is an essential coenzyme that plays a crucial role in cellular metabolism and energy production. 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme in the NAD+ biosynthesis pathway. By inhibiting NAMPT, 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide reduces the cellular levels of NAD+ and allows researchers to study the effects of NAD+ depletion on cellular metabolism and function.

properties

IUPAC Name

2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FN2O3/c14-9-3-1-2-8(12(9)15)13(19)17-11-6-7(18(20)21)4-5-10(11)16/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRLRMAHNLNXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide

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